8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of imidazo[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA, RNA, and ATP .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The imidazo[2,1-f]purine core is a bicyclic structure with a six-membered and a five-membered ring. The 2-fluorophenylaminoethyl group is a substituent on one of the nitrogen atoms in the imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, as well as the electron-donating methyl groups on the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluorine atom could influence its polarity and the presence of an amino group could influence its basicity .Scientific Research Applications
Molecular Modeling and Structure-Activity Relationships
Further research into the structure-activity relationships of these compounds, including detailed molecular modeling, has elucidated the significance of the fluorinated arylpiperazinylalkyl derivatives. This has led to the identification of several potent ligands with mixed receptor activities, providing insights into the molecular basis of their pharmacological actions and paving the way for the development of novel antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Antiviral and Antihypertensive Activities
Explorations into the broader pharmacological applications of imidazo[2,1-f]purine derivatives have also revealed their potential in treating other conditions. For example, derivatives of 7,8-polymethylenehypoxanthines, related to the core structure of interest, have shown promise in antiviral and antihypertensive studies, indicating the versatility of these compounds in medicinal chemistry (Nilov et al., 1995).
Future Directions
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be involved .
properties
IUPAC Name |
6-[2-(2-fluoroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-6-4-3-5-11(12)18/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJSCXIFKPKFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4F)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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